molecular formula C10H8N2O B3355732 3-Aminoquinoline-4-carbaldehyde CAS No. 63481-68-5

3-Aminoquinoline-4-carbaldehyde

Cat. No. B3355732
CAS RN: 63481-68-5
M. Wt: 172.18 g/mol
InChI Key: IJJHEVJGFMSUFR-UHFFFAOYSA-N
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Description

3-Aminoquinoline-4-carbaldehyde is a derivative of quinoline . Quinoline is an important N-containing organic heterocyclic aromatic compound characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It is frequently used in the pharmaceutical industry .


Synthesis Analysis

The synthesis of 3-aminoquinolines has been reported to start from easily available triazoles and 2-aminobenzaldehydes . This process is facilitated by low catalyst loading and good functional group compatibility . Another method for the synthesis of quinoline derivatives involves microwave irradiation, which has been proven to be significantly more effective than traditional methods .


Molecular Structure Analysis

Quinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The 3-aminoquinoline-4-carbaldehyde is a derivative of this structure.


Chemical Reactions Analysis

Several classical approaches have been developed for the construction of quinoline derivatives, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach, and Povarov reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Mechanism of Action

The mechanism of action of 3-Aminoquinoline-4-carbaldehyde is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites .

Safety and Hazards

3-Aminoquinoline-4-carbaldehyde may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, and be toxic in contact with skin or if swallowed .

Future Directions

The future directions in the research of 3-Aminoquinoline-4-carbaldehyde could involve the development of more efficient synthesis methods , the exploration of its potential applications in the pharmaceutical industry , and further investigation of its mechanism of action .

properties

IUPAC Name

3-aminoquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-6H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJHEVJGFMSUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492879
Record name 3-Aminoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoquinoline-4-carbaldehyde

CAS RN

63481-68-5
Record name 3-Aminoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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